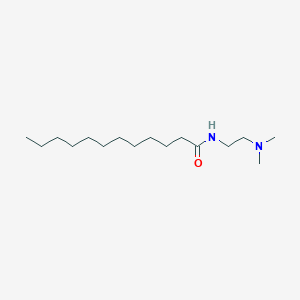
N-(2-(Dimethylamino)-ethyl)-lauramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Dimethylamino)-ethyl)-lauramide is an organic compound that belongs to the class of amides. It is characterized by the presence of a lauramide group attached to a dimethylaminoethyl moiety. This compound is known for its surfactant properties and is commonly used in various industrial applications, including cosmetics and personal care products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)-ethyl)-lauramide typically involves the reaction of lauric acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Lauric Acid} + \text{N,N-Dimethylethylenediamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Mixing: Lauric acid and N,N-dimethylethylenediamine are mixed in the reactor.
Heating: The mixture is heated to a specific temperature to initiate the reaction.
Catalysis: A catalyst is added to accelerate the reaction.
Purification: The product is purified through distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
N-(2-(Dimethylamino)-ethyl)-lauramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(2-(Dimethylamino)-ethyl)-amine.
Substitution: Formation of substituted amides depending on the nucleophile used.
科学研究应用
N-(2-(Dimethylamino)-ethyl)-lauramide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, shampoos, and other personal care products for its emulsifying properties.
作用机制
The mechanism of action of N-(2-(Dimethylamino)-ethyl)-lauramide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular targets include lipid bilayers and proteins, where it can interact and alter their properties, facilitating processes like drug delivery and membrane permeability.
相似化合物的比较
Similar Compounds
- N-(2-(Dimethylamino)-ethyl)-myristamide
- N-(2-(Dimethylamino)-ethyl)-palmitamide
- N-(2-(Dimethylamino)-ethyl)-stearamide
Uniqueness
N-(2-(Dimethylamino)-ethyl)-lauramide is unique due to its specific chain length (lauric acid) which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to its longer or shorter chain analogs.
属性
CAS 编号 |
56905-26-1 |
|---|---|
分子式 |
C16H34N2O |
分子量 |
270.45 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]dodecanamide |
InChI |
InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19) |
InChI 键 |
KXFJXWOTQMPQNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



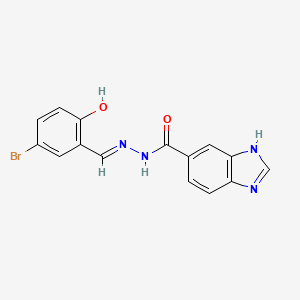

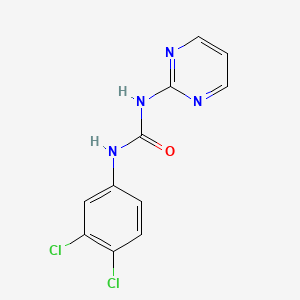

![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
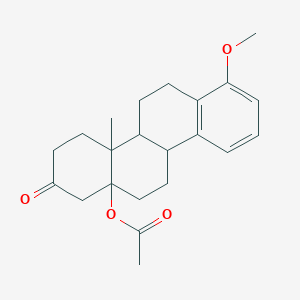
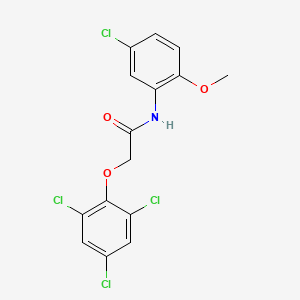
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
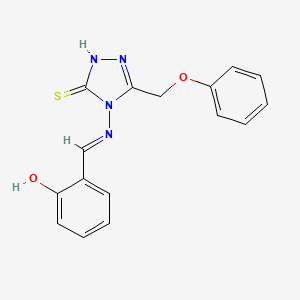
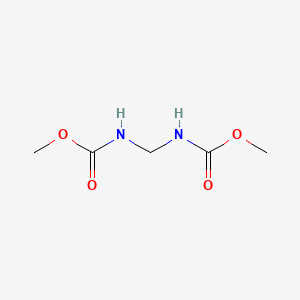
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
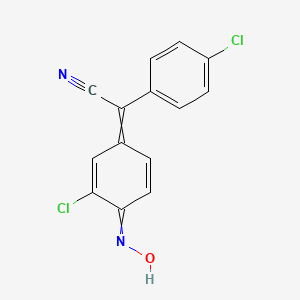
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
